molecular formula C15H17ClN2O2S B285581 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one

Cat. No.: B285581
M. Wt: 324.8 g/mol
InChI Key: XSEBPPOMVWKWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is a synthetic organic compound that features a benzoxazole ring substituted with a chlorine atom and a sulfanyl group, linked to a piperidine ring via a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable chloro-substituted carboxylic acid under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol reagent, such as thiourea, under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately by cyclization of a suitable amine precursor.

    Coupling Reaction: The final step involves coupling the benzoxazole-sulfanyl derivative with the piperidine ring via a propanone linker using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoxazole derivatives.

Scientific Research Applications

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or interact with protein active sites, while the piperidine ring may enhance binding affinity and specificity. The sulfanyl group can participate in redox reactions, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is unique due to its combination of a benzoxazole ring with a piperidine moiety, which may confer distinct biological activities and physicochemical properties compared to its analogs

Properties

Molecular Formula

C15H17ClN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H17ClN2O2S/c16-11-4-5-13-12(10-11)17-15(20-13)21-9-6-14(19)18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2

InChI Key

XSEBPPOMVWKWBX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CCSC2=NC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

C1CCN(CC1)C(=O)CCSC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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